Methylcarbamic acid;2-propan-2-yl-6-propan-2-yloxyphenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylcarbamic acid;2-propan-2-yl-6-propan-2-yloxyphenol typically involves the reaction of 2-isopropylphenol with methyl isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-isopropylphenol+methyl isocyanate→methylcarbamic acid;2-propan-2-yl-6-propan-2-yloxyphenol
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methylcarbamic acid;2-propan-2-yl-6-propan-2-yloxyphenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Methylcarbamic acid;2-propan-2-yl-6-propan-2-yloxyphenol has several scientific research applications:
Mechanism of Action
The primary mechanism of action of methylcarbamic acid;2-propan-2-yl-6-propan-2-yloxyphenol is the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to overstimulation of the nervous system in insects, which ultimately results in their death .
Comparison with Similar Compounds
Similar Compounds
Carbaryl: Another carbamate insecticide with similar acetylcholinesterase inhibitory properties.
Aldicarb: A highly toxic carbamate insecticide used in agriculture.
Methomyl: A carbamate insecticide known for its rapid action against pests.
Uniqueness
Methylcarbamic acid;2-propan-2-yl-6-propan-2-yloxyphenol is unique in its specific structure, which provides a balance between efficacy and safety. Unlike some other carbamates, it has a relatively brief inhibitory effect on acetylcholinesterase, reducing the risk of long-term toxicity .
Properties
CAS No. |
138078-15-6 |
---|---|
Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
methylcarbamic acid;2-propan-2-yl-6-propan-2-yloxyphenol |
InChI |
InChI=1S/C12H18O2.C2H5NO2/c1-8(2)10-6-5-7-11(12(10)13)14-9(3)4;1-3-2(4)5/h5-9,13H,1-4H3;3H,1H3,(H,4,5) |
InChI Key |
UGEABOJTLXSLMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)OC(C)C)O.CNC(=O)O |
Origin of Product |
United States |
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